Pentalene, octahydro-

Vue d'ensemble

Description

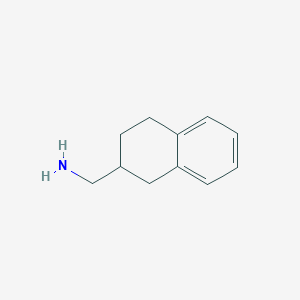

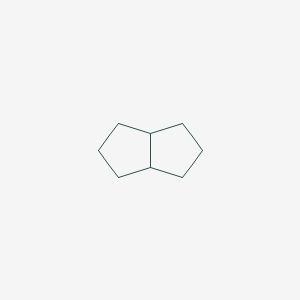

Pentalene, octahydro- is a bicyclic hydrocarbon compound with the molecular formula C8H12. It is a colorless liquid that is insoluble in water but soluble in organic solvents. Pentalene, octahydro- has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Mécanisme D'action

The mechanism of action of pentalene, octahydro- is not well understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro. In addition, pentalene, octahydro- has been investigated for its potential as a neuroprotective agent, where it can protect against neuronal damage caused by oxidative stress.

Biochemical and Physiological Effects:

Pentalene, octahydro- has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress markers in vitro. In addition, pentalene, octahydro- has been shown to protect against neuronal damage caused by oxidative stress in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using pentalene, octahydro- in lab experiments is its unique chemical structure, which can serve as a useful building block for the synthesis of various organic compounds. In addition, pentalene, octahydro- has been shown to have antioxidant and neuroprotective activity, which can be useful in studying the mechanisms of oxidative stress and neurodegenerative diseases. However, one of the limitations of using pentalene, octahydro- is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Orientations Futures

There are several future directions for research on pentalene, octahydro-, including the development of new synthetic methods for its preparation, the investigation of its potential as a molecular switch in material science, and the exploration of its neuroprotective properties for the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of pentalene, octahydro- and its potential applications in other fields, such as energy storage and catalysis.

Méthodes De Synthèse

The synthesis of pentalene, octahydro- can be achieved through several methods, including the reaction of cyclooctatetraene with diimide, hydrogenation of pentacyclo[5.4.0.02,6.03,10.05,9]undecane, and the Diels-Alder reaction of cyclopentadiene with 1,3-cyclohexadiene. The most commonly used method is the hydrogenation of pentacyclo[5.4.0.02,6.03,10.05,9]undecane, which involves the reduction of the cyclooctatetraene ring system to form pentalene, octahydro-.

Applications De Recherche Scientifique

Pentalene, octahydro- has been extensively studied for its potential applications in organic synthesis. It can serve as a useful building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. In addition, pentalene, octahydro- has been investigated for its potential as a molecular switch in material science, where its unique electronic properties can be utilized for the development of new electronic devices.

Propriétés

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWATHAIVJLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075054, DTXSID601030989 | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentalene, octahydro- | |

CAS RN |

694-72-4, 1755-05-1, 5597-89-7 | |

| Record name | Octahydropentalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTAHYDROPENTALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.